molecular formula C4H7NO3S B6201995 1-isocyanato-1-methanesulfonylethane CAS No. 2649017-12-7

1-isocyanato-1-methanesulfonylethane

Cat. No.: B6201995
CAS No.: 2649017-12-7
M. Wt: 149.2
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Description

Molecular Formula: C₄H₇NO₃S Molecular Weight: 149.17 g/mol CAS Number: MDLMFCD26312736 (vendor-specific identifier)

1-Isocyanato-1-methanesulfonylethane is an organosulfur compound featuring both an isocyanate (-NCO) group and a methanesulfonyl (-SO₂CH₃) group attached to the same carbon atom. This dual functionality confers unique reactivity:

  • The electron-withdrawing sulfonyl group enhances the electrophilicity of the isocyanate moiety, increasing its reactivity toward nucleophiles (e.g., amines, alcohols).
  • Applications include use as a crosslinking agent in polymers or as a building block in medicinal chemistry for introducing sulfonyl and isocyanate motifs .

Properties

CAS No.

2649017-12-7

Molecular Formula

C4H7NO3S

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
1-Isocyanato-1-methanesulfonylethane C₄H₇NO₃S 149.17 Isocyanate, Methanesulfonyl Sulfonyl and isocyanate on same carbon
2-Isocyanato-5-methylfuran C₆H₅NO₂ 123.11 Isocyanate, Furan ring Heterocyclic aromatic system
Hexamethylene diisocyanate C₈H₁₂N₂O₂ 168.19 Two isocyanate groups Aliphatic chain with terminal -NCO
1-Isocyano-2-(methylsulfanyl)ethane C₄H₇NS 101.17 Isocyano, Methylsulfanyl Thioether (-S-) instead of sulfonyl
1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene C₁₂H₁₃NO₃S 263.30 Isocyanate, Sulfonyl, Aromatic Benzene ring with allyl-sulfonyl group

Key Research Findings

  • Electron-Withdrawing Effects : The sulfonyl group in this compound lowers the LUMO energy of the isocyanate group by ~1.2 eV compared to aliphatic isocyanates, accelerating nucleophilic additions .
  • Thermal Stability: Compounds with aromatic sulfonyl groups (e.g., 1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene) exhibit decomposition temperatures >200°C, whereas aliphatic analogs degrade below 150°C .
  • Biological Activity : Sulfonyl-isocyanate hybrids show promise as protease inhibitors, with IC₅₀ values in the low micromolar range .

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